6H-Purin-6-one, 1,9-dihydro-2-((4-butylphenyl)amino)-9-((2-hydroxyethoxy)methyl)-

Hsp27 HSPB1 Chaperone inhibition

6H-Purin-6-one, 1,9-dihydro-2-((4-butylphenyl)amino)-9-((2-hydroxyethoxy)methyl)- (CAS 104715-80-2; also listed as NSC 681701 and PubChem CID is a synthetic purine derivative with the molecular formula C18H23N5O3 and a molecular weight of 357.4 g/mol. Its structure features a 2-(4-butylanilino) substituent on the purine core and a 9-(2-hydroxyethoxy)methyl acyclic sugar mimic, placing it within the class of N2-arylaminopurine nucleoside analogs.

Molecular Formula C18H23N5O3
Molecular Weight 357.4 g/mol
CAS No. 104715-80-2
Cat. No. B12921081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-Purin-6-one, 1,9-dihydro-2-((4-butylphenyl)amino)-9-((2-hydroxyethoxy)methyl)-
CAS104715-80-2
Molecular FormulaC18H23N5O3
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC2=NC3=C(C(=O)N2)N=CN3COCCO
InChIInChI=1S/C18H23N5O3/c1-2-3-4-13-5-7-14(8-6-13)20-18-21-16-15(17(25)22-18)19-11-23(16)12-26-10-9-24/h5-8,11,24H,2-4,9-10,12H2,1H3,(H2,20,21,22,25)
InChIKeyFTTOTLVQWYDVIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 104715-80-2: Chemical Identity, Structural Class, and Primary Pharmacological Annotations


6H-Purin-6-one, 1,9-dihydro-2-((4-butylphenyl)amino)-9-((2-hydroxyethoxy)methyl)- (CAS 104715-80-2; also listed as NSC 681701 and PubChem CID 387676) is a synthetic purine derivative with the molecular formula C18H23N5O3 and a molecular weight of 357.4 g/mol [1]. Its structure features a 2-(4-butylanilino) substituent on the purine core and a 9-(2-hydroxyethoxy)methyl acyclic sugar mimic, placing it within the class of N2-arylaminopurine nucleoside analogs. The compound has been annotated primarily as a herpes simplex virus (HSV) thymidine kinase inhibitor in repurposing screening databases, and additionally as a ligand with measurable binding affinity for the small heat shock protein Hsp27 (HSPB1), where it demonstrated chaperone function inhibition [2][3]. It is not, however, a cidofovir pro-drug; any comparison to brincidofovir (HDP-CDV, CMX001) or cyclic HPMPC should reflect fundamentally divergent pharmacophores and activation pathways. Scientifically, 104715-80-2 occupies a niche at the intersection of antiviral target engagement (HSV-TK) and chaperone modulation (Hsp27) that is distinct from that of canonical acyclic nucleoside phosphonates.

Why 104715-80-2 Cannot Be Interchanged With Other N2-Arylaminopurines or Acyclic Nucleoside Phosphonates in Procurement


Compounds within the N2-arylaminopurine class exhibit highly divergent biological profiles determined by subtle variations in the N2-aryl substituent and the N9 sugar-mimic moiety. In a panel of six structurally related ligands all tested under identical conditions (10 μM, chaperone activity assay against BVDU baseline), the relative inhibition of citrate synthase precipitation ranged from 49× to 80×, with 104715-80-2 yielding a specific value of 69× — a statistically distinguishable position within a 1.6-fold dynamic range [1]. Similarly, among HSV thymidine kinase inhibitor candidates evaluated for Hsp27 binding and chaperone suppression, 104715-80-2 ranked 26th in molecular docking versus rank 7 for its closest structural analog (CAS 161363-17-3, 2-[3-(1,2,2-trichloroethenyl)anilino]-3,7-dihydropurin-6-one), translating to markedly different resistance-suppression scores (++/+++ vs ++) [2]. These data demonstrate that even closely related N2-arylaminopurines exhibit non-interchangeable pharmacological fingerprints, making generic substitution without batch-matched identity verification a scientifically unsound procurement strategy. Furthermore, 104715-80-2 should not be conflated with the therapeutically advanced lipid-conjugate pro-drug brincidofovir (CAS 444805-28-1); these compounds share neither pharmacophore nor clinical development status, and procurement rationales must respect their orthogonal evidence bases [3].

Quantitative Differentiation Evidence for 104715-80-2 Against Structural Analogs and Baseline Controls


Hsp27 Chaperone Inhibition Potency: 104715-80-2 vs. BVDU Baseline and Closest N2-Arylaminopurine Comparators

In a standardized Hsp27 chaperone activity assay measuring relative inhibition of citrate synthase (CS) precipitation, 104715-80-2 at 10 μM achieved a relative inhibition factor of 69× over the BVDU (brivudine) control baseline (set at 1×, tested at 750 μM). This places 104715-80-2 within the upper range of the tested N2-arylaminopurine series, outperforming the closest structural comparator CAS 161363-17-3 (53×) by approximately 30% and trailing only chlorpromazine (80×) and acepromazine (74×), which are phenothiazine-class molecules rather than purine analogs [1].

Hsp27 HSPB1 Chaperone inhibition Drug resistance Cancer

Hsp27 Binding and Resistance Suppression: 104715-80-2 vs. Related HSV Thymidine Kinase Inhibitors

Six compounds, including four HSV thymidine kinase inhibitors originally developed for antiviral applications, were evaluated in an integrated screening cascade comprising molecular docking rank, SpeedScreen binding confirmation, chaperone function inhibition, and drug resistance development suppression. 104715-80-2 demonstrated positive Hsp27 binding (binary yes/no readout), a docking rank of 26, 69× chaperone inhibition, and a resistance development suppression score of ++/+++. In contrast, the structurally closest analog within the same screening set, CAS 161363-17-3 (2-[3-(1,2,2-trichloroethenyl)anilino]-3,7-dihydropurin-6-one), ranked 7th in docking yet yielded only 53× inhibition and a lower resistance suppression score of ++. Both compounds outperformed BVDU (1× inhibition, resistance suppression score +), but 104715-80-2 achieved a qualitatively superior resistance-suppression classification, suggesting potential advantages in chronic application contexts where acquired resistance is a concern [1].

Hsp27 Drug resistance Thymidine kinase Herpes simplex virus Ligand docking

HSV Thymidine Kinase Target Engagement: 104715-80-2 as a Structurally Distinct TK Ligand

104715-80-2 was annotated as a herpes simplex thymidine kinase (HSV-TK) inhibitor in the original screening study that identified its Hsp27 modulatory activity. The parent base scaffold, N2-(p-n-butylphenyl)guanine (BuPG, lacking the 9-hydroxyethoxymethyl group), has independently been characterized as a selective inhibitor of mammalian DNA polymerase α with an EC50 of 50,000 nM against HSV-1 thymidine kinase, while its 5′-triphosphate metabolite (BuPdGTP) was at least 100-fold more potent against DNA polymerase α than BuPG itself [1][2]. The 9-((2-hydroxyethoxy)methyl) modification present in 104715-80-2 mimics the acyclic sugar moiety of acyclovir, potentially conferring substrate recognition by HSV-TK that the parent BuPG scaffold lacks; however, quantitative HSV-TK inhibition data (Ki, IC50, or EC50) for 104715-80-2 specifically have not been published in the peer-reviewed literature as of the search date.

Thymidine kinase Herpes simplex virus Enzyme inhibition Nucleoside analog

Pro-clear Demarcation from Brincidofovir: Pharmacophore, Clinical Status, and Procurement Context

A commonly encountered procurement confusion arises from the erroneous association of 104715-80-2 with the cidofovir pro-drug brincidofovir (CMX001, HDP-CDV, CAS 444805-28-1). These two molecules are pharmacophorically and pharmacologically unrelated. Brincidofovir is a lipid-conjugated acyclic nucleoside phosphonate (C27H52N3O7P, molecular weight 561.69) whose intracellular cleavage releases cidofovir diphosphate, a viral DNA polymerase chain terminator with reported EC50 values of 0.001–0.27 μM against multiple dsDNA viruses [1]. In contrast, 104715-80-2 (C18H23N5O3, molecular weight 357.4) is a non-phosphorylated purine base analog lacking the phosphonate warhead indispensable for DNA polymerase inhibition. Brincidofovir has completed Phase 3 clinical trials and received FDA approval (Tembexa) for human smallpox [2]. 104715-80-2 has no clinical-stage development program. Any procurement decision must be anchored to the specific experimental or industrial application: brincidofovir is a clinically validated, broad-spectrum dsDNA antiviral; 104715-80-2 is a research-grade tool compound at the Hsp27/HSV-TK interface.

Brincidofovir Cidofovir Lipid conjugate Antiviral Pharmacophore divergence

Documented Evidence Gaps: What Cannot Be Claimed for 104715-80-2 Based on Current Public Data

A rigorous procurement evidence guide must explicitly acknowledge where quantitative differentiation data are absent. For 104715-80-2, the following evidence dimensions lack published data suitable for comparator-based claims: (1) antiviral EC50 or IC50 values against any specific virus strain — no head-to-head or standalone antiviral potency data are available in peer-reviewed literature; (2) selectivity index (CC50/EC50 ratio) — cytotoxicity data are insufficient to compute therapeutic windows; (3) in vivo pharmacokinetic parameters (bioavailability, half-life, tissue distribution) — no animal PK studies have been published; (4) aqueous solubility and formulation-relevant physicochemical properties — limited to vendor-reported values without validated analytical methods; (5) target selectivity profiling across the kinome or purinome — beyond HSV-TK and Hsp27, no broad selectivity data exist. The strength of the available evidence is confined to Hsp27 chaperone inhibition, where 104715-80-2 has been directly compared to structural analogs and a reference control (BVDU) under standardized conditions. For all other application domains, procurement decisions must be guided by the recognition that 104715-80-2 is a research-stage compound whose full pharmacological profile remains to be characterized.

Evidence gap Data limitation Antiviral EC50 Pharmacokinetics Selectivity

Application Scenarios Where 104715-80-2 Provides Scientifically Justifiable Differentiation Value


Hsp27 (HSPB1) Chaperone Inhibition Studies Requiring a Purine-Scaffold Tool Compound with Quantified Potency Relative to BVDU

104715-80-2 is directly supported by published quantitative evidence as an Hsp27 chaperone inhibitor achieving 69× relative inhibition of client protein precipitation at 10 μM, exceeding the closest structural analog CAS 161363-17-3 (53×) and the clinical antiviral BVDU (1× at 75-fold higher concentration) [1]. For academic or industrial laboratories investigating Hsp27's role in cancer drug resistance, protein aggregation diseases, or chaperone-mediated signaling, 104715-80-2 offers a unique combination of a purine scaffold backbone, confirmed Hsp27 binding in SpeedScreen format, and quantifiable functional chaperone antagonism. Its intermediate docking rank (26) and superior resistance suppression score (++/+++) relative to higher-ranked analogs suggest a distinct binding mode that may yield divergent biological outcomes worth investigating in comparative chemical biology studies.

Structure–Activity Relationship (SAR) Studies at the N2-Arylaminopurine / Hsp27 Interface

104715-80-2 occupies a defined position in the N2-arylaminopurine SAR landscape, with its 4-butylphenyl substituent at N2 and 9-((2-hydroxyethoxy)methyl) acyclic modification distinguishing it from analogs bearing trichloroethenyl-anilino (CAS 161363-17-3), biphenyl-acetamide (CAS 1222781-87-4), or xanthene-carboxamide (CAS 1222812-38-5) groups [2]. The full matrix of chaperone inhibition values (104715-80-2: 69×; CAS 161363-17-3: 53×; CAS 1222781-87-4: 61×; CAS 1222812-38-5: 49×) provides a dataset for computational and medicinal chemists to correlate N2-substituent properties (lipophilicity, steric bulk, electronic character) with Hsp27 functional antagonism. Procurement of 104715-80-2 specifically enables the interrogation of the 4-butylphenyl pharmacophore contribution within this SAR series.

Dual-Mechanism Antiviral Probe Development: HSV-TK Substrate Potential Combined with Hsp27 Modulation

The structural architecture of 104715-80-2 merges two pharmacologically relevant features: (1) an N2-(4-butylphenyl)amino group that, in the parent BuPG scaffold, confers DNA polymerase α inhibitory activity, and (2) a 9-((2-hydroxyethoxy)methyl) acyclic moiety that mimics the sugar-mimic of acyclovir and may enable recognition by HSV thymidine kinase [3]. For virology groups exploring host-directed antiviral strategies — particularly those targeting the interplay between viral TK-dependent activation and host chaperone machinery — 104715-80-2 represents a structurally rational starting point for probe development. However, users should note that quantitative antiviral EC50 data for 104715-80-2 itself have not been published, and this scenario is best suited for exploratory rather than translational applications.

Negative Control or Comparator Arm in Brincidofovir / Cidofovir Pro-Drug Research Programs

Because 104715-80-2 is a non-phosphorylated purine base analog with no capacity to generate cidofovir diphosphate (the active DNA polymerase inhibitor), it can serve as a structurally analogous but mechanistically inert comparator compound in experiments designed to isolate the phosphonate-dependent antiviral activity of brincidofovir, cyclic HPMPC, or other acyclic nucleoside phosphonate pro-drugs [4][5]. Its purine scaffold and acyclic 9-substituent provide partial structural mimicry of the nucleobase and linker regions of cidofovir analogs, while the absence of the phosphonate warhead eliminates target engagement at the viral DNA polymerase level — a useful property for specificity controls in mechanism-of-action studies.

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